

Introduction: The Significance of the Substituted Indole Scaffold

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Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indole

Cat. No.: B1371881

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The indole nucleus is a privileged pharmacophore, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its electron-rich nature and versatile reactivity make it a cornerstone in medicinal chemistry. The introduction of substituents, such as methoxy and nitro groups, dramatically modulates the electronic properties and steric profile of the indole ring, offering a powerful strategy for fine-tuning biological activity and diversifying chemical behavior.[2]

6-Methoxy-4-nitro-1H-indole is a unique derivative where the electron-donating methoxy group at the 6-position and the strong electron-withdrawing nitro group at the 4-position create a distinct electronic environment. This substitution pattern is anticipated to influence the molecule's reactivity, particularly in electrophilic and nucleophilic substitution reactions, and presents opportunities for the development of novel therapeutic agents, such as kinase inhibitors and anticancer drugs.[3][4]

Physicochemical and Computed Properties

While extensive experimental data for **6-methoxy-4-nitro-1H-indole** is not widely published, we can consolidate its fundamental properties from available commercial sources and computational predictions.

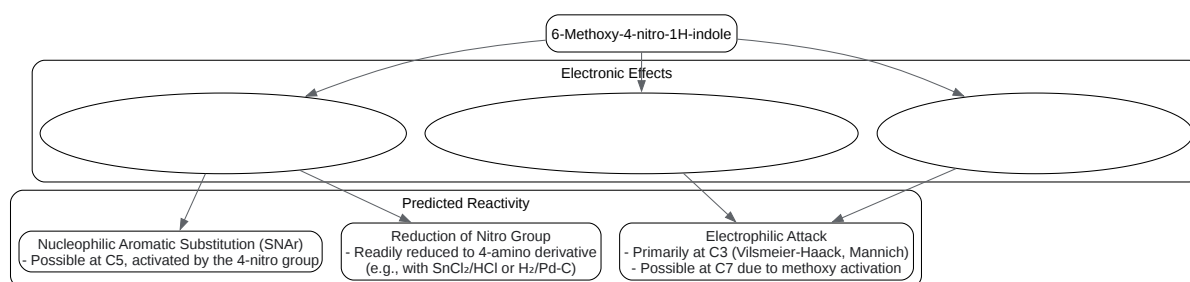
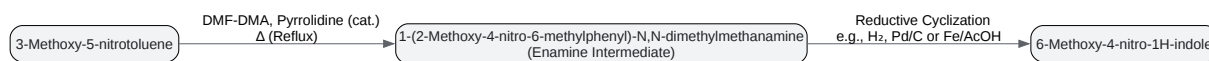
Property	Value	Source / Method
Molecular Formula	C ₉ H ₈ N ₂ O ₃	-
Molecular Weight	192.17 g/mol	-
CAS Number	885520-66-1	[5][6]
Predicted XLogP3	2.1 - 2.3	PubChem
Predicted Hydrogen Bond Donors	1	PubChem
Predicted Hydrogen Bond Acceptors	4	PubChem
Appearance	Predicted to be a yellow or brown solid	-

Synthesis of 6-Methoxy-4-nitro-1H-indole: A Strategic Approach

A validated, step-by-step synthesis for **6-methoxy-4-nitro-1H-indole** is not explicitly detailed in a single source. However, by applying established indole synthesis methodologies, a robust and logical pathway can be designed. The Leimgruber–Batcho indole synthesis is a particularly suitable strategy, as it proceeds from a substituted o-nitrotoluene derivative, which aligns well with the target structure.[1][7]

Proposed Synthetic Pathway: Modified Leimgruber–Batcho Synthesis

This pathway offers a convergent and efficient route, starting from commercially available 3-methoxy-5-nitrotoluene. The rationale is to build the pyrrole ring onto the pre-functionalized benzene ring.



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